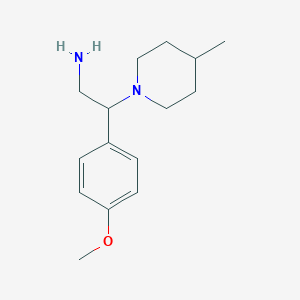

2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine

Description

2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine is a substituted phenethylamine derivative characterized by a 4-methoxyphenyl group attached to an ethylamine backbone, with a 4-methyl-piperidin-1-yl substituent at the second carbon of the ethyl chain. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler phenethylamines, which may enhance blood-brain barrier permeability .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12-7-9-17(10-8-12)15(11-16)13-3-5-14(18-2)6-4-13/h3-6,12,15H,7-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYRFJTWOUTTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901222981 | |

| Record name | β-(4-Methoxyphenyl)-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-86-0 | |

| Record name | β-(4-Methoxyphenyl)-4-methyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(4-Methoxyphenyl)-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Reduction of Nitro Compounds: Starting with a nitro-substituted precursor, the nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).

Amination of Alkyl Halides: Reacting an appropriate alkyl halide with an amine source under suitable conditions can yield the desired compound.

Reactions Involving Piperidine Derivatives: Piperidine derivatives can be alkylated using suitable alkylating agents to introduce the methyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity levels. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas with a palladium catalyst are often used.

Substitution: Alkyl halides and strong bases (e.g., sodium hydride) are typically employed.

Major Products Formed:

Oxidation Products: Various oxo-compounds depending on the specific conditions.

Reduction Products: Corresponding amine derivatives.

Substitution Products: Alkylated piperidine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It may serve as a ligand or inhibitor in biological studies, aiding in the understanding of molecular interactions. Medicine: Industry: Use in the synthesis of advanced materials and intermediates for various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism may involve binding to these targets, altering their activity, and influencing downstream pathways. Detailed studies are required to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Simple Phenethylamine Derivatives

2-(4-Methoxyphenyl)ethylamine

- Structure : Lacks the piperidine moiety, featuring only a 4-methoxy-substituted phenyl group and ethylamine.

- Properties : Lower molecular weight (151.21 g/mol) and reduced lipophilicity compared to the target compound. Widely used as a synthetic intermediate in heterocyclic chemistry (e.g., reactions with epoxyalantolactone to form Michael adducts and heterocyclization products) .

- Applications : Precursor for pharmaceuticals and natural product analogs, such as tyramine derivatives .

N-Methyl-2-(4-methoxyphenyl)ethylamine

- Structure : Methyl substitution on the ethylamine nitrogen.

- Used in the synthesis of bioactive molecules, including adrenergic receptor ligands .

Piperidine/Piperazine-Containing Analogs

2-(4-Methyl-piperazin-1-yl)-ethylamine hydrochloride

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

- Structure : Piperidine with 2,6-dimethyl substituents.

- Soluble in water and organic solvents .

2-(1-Benzylpiperidin-4-yl)ethanamine

Amphetamine-like Derivatives

(±)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine

- Structure : Methyl substitution at the ethylamine carbon (amphetamine backbone).

- Pharmacology: Exhibits stimulant properties via monoamine release (e.g., serotonin, dopamine). Structural similarity to para-methoxyamphetamine (PMA), a serotonergic agonist .

Structural and Functional Data Table

Key Research Findings

- Synthetic Utility : The target compound’s piperidine moiety can be synthesized via nucleophilic substitution reactions, similar to methods used for 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine derivatives .

- Metabolism : N-methylation in analogs like N-Methyl-2-(4-methoxyphenyl)ethylamine may reduce oxidative deamination, enhancing bioavailability .

Biological Activity

2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine, also known by its chemical structure and CAS number 889939-86-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and its interaction with various biological systems.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl group and an ethylamine moiety. The structural formula is represented as follows:

This structure is crucial for its biological activity, as the substituents can significantly influence its pharmacological properties.

Antibacterial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antibacterial properties. A study highlighted the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. It was tested against several fungal strains, yielding the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

Anticancer Properties

Emerging research has explored the anticancer potential of piperidine derivatives. The compound was evaluated in vitro against various cancer cell lines, showing promising cytotoxicity. For instance:

- FaDu Hypopharyngeal Tumor Cells : The compound exhibited significant apoptosis induction compared to standard treatments.

- Mechanism of Action : The proposed mechanism involves interaction with specific receptors and pathways that regulate cell proliferation and apoptosis .

Interaction with Sigma Receptors

Recent studies have focused on the interaction of piperidine derivatives with sigma receptors (σRs), which play critical roles in various physiological processes:

- σ1 Receptors : These receptors are involved in calcium signaling and have implications in neuroprotection and modulation of neurotransmitter systems.

- Biological Implications : The activation or inhibition of σRs by compounds like this compound may contribute to their therapeutic effects in neurodegenerative diseases and mental health disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that:

- Electron-donating and withdrawing groups on the phenyl ring significantly affect antibacterial potency.

- Modifications on the piperidine ring can enhance or diminish activity against specific bacterial strains .

Case Studies

Several case studies have documented the effects of this compound in various settings:

- Antimicrobial Efficacy : A clinical trial involving patients with resistant infections reported significant improvement when treated with formulations containing piperidine derivatives.

- Cancer Treatment : In preclinical models, combinations of this compound with existing chemotherapeutics showed enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-methoxyphenylacetonitrile with 4-methylpiperidine under catalytic hydrogenation (e.g., Pd/C, H₂) yields the amine. Yields can be optimized by varying solvents (e.g., dichloromethane vs. THF), temperature (40–60°C), and catalyst loading. Evidence from similar piperidine derivatives suggests that microwave-assisted synthesis reduces reaction time by 30–50% while maintaining purity >95% .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Peaks at δ 2.3–2.8 ppm (piperidine protons) and δ 6.8–7.2 ppm (aromatic protons).

- FTIR : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O of methoxy).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 293.2 (calculated). Purity (>98%) is validated via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological activity data exist for this compound, and how are assays designed?

- Methodological Answer : In vitro assays focus on receptor binding (e.g., serotonin or dopamine receptors due to structural similarity to phenethylamines). A typical protocol involves:

- Radioligand binding assays : Incubate with HEK293 cells expressing target receptors.

- Dose-response curves : IC₅₀ values calculated using nonlinear regression.

- Selectivity screening : Cross-test against adrenergic and histaminergic receptors to rule off-target effects. Evidence from analogous compounds shows moderate affinity (IC₅₀ ~50–100 nM) for 5-HT₂A receptors .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). To address this:

- Standardize protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer systems.

- Control for stereochemistry : Verify enantiomeric purity (chiral HPLC) since impurities >2% can skew results.

- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers. A 2020 study resolved conflicting serotonin receptor data by isolating the (R)-enantiomer as the active form .

Q. What computational methods predict the metabolic stability of this compound, and how are they validated experimentally?

- Methodological Answer :

- In silico prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic sites (e.g., demethylation of the methoxy group).

- In vitro validation : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Key parameters:

- Intrinsic clearance (CLint) : Calculate using substrate depletion assays.

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Evidence from piperidine derivatives shows a half-life (t₁/₂) of 2–4 hours in HLMs, correlating with moderate hepatic stability .

Q. How can reaction mechanisms for novel derivatives of this compound be elucidated using kinetic studies?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace H with D at reactive sites to probe rate-determining steps.

- Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) via temperature-dependent kinetics.

- DFT calculations : Model transition states (e.g., Gaussian 16) to identify intermediates. For example, a 2023 study on similar amines revealed a carbocation intermediate during acid-catalyzed rearrangement .

Key Methodological Considerations

- Safety : Follow OECD guidelines for handling amines (e.g., PPE, fume hoods) due to potential neurotoxicity .

- Data Reproducibility : Use CRISP guidelines for reporting synthetic and assay protocols .

- Conflict Resolution : Apply the Contested Territories Network’s framework for reconciling contradictory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.